molecular formula C24H22N2O5S B11245292 ethyl 2-{[(6-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate

ethyl 2-{[(6-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate

Cat. No.: B11245292
M. Wt: 450.5 g/mol
InChI Key: NCZBEWFVZFONGQ-UHFFFAOYSA-N
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Description

Ethyl 2-{[(6-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dibenzo[c,e][1,2]thiazine ring system, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(6-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate typically involves multiple steps. One common route includes the following steps:

    Formation of the dibenzo[c,e][1,2]thiazine ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethyl group: This can be achieved through alkylation reactions using ethyl halides in the presence of a base.

    Oxidation to form the dioxido group: Oxidizing agents such as hydrogen peroxide or peracids are used to introduce the dioxido groups.

    Coupling with benzoic acid derivative: The final step involves coupling the dibenzo[c,e][1,2]thiazine derivative with an ethyl benzoate derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(6-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the sulfur atom or other reactive sites.

    Reduction: Reduction reactions can target the carbonyl groups or the dioxido groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the ethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which ethyl 2-{[(6-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 2-{[(6-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate can be compared with other compounds that feature the dibenzo[c,e][1,2]thiazine ring system or similar structural motifs. Some similar compounds include:

Properties

Molecular Formula

C24H22N2O5S

Molecular Weight

450.5 g/mol

IUPAC Name

ethyl 2-[(6-ethyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carbonyl)amino]benzoate

InChI

InChI=1S/C24H22N2O5S/c1-3-26-21-14-13-16(15-19(21)17-9-6-8-12-22(17)32(26,29)30)23(27)25-20-11-7-5-10-18(20)24(28)31-4-2/h5-15H,3-4H2,1-2H3,(H,25,27)

InChI Key

NCZBEWFVZFONGQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)OCC)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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